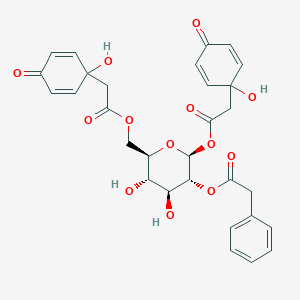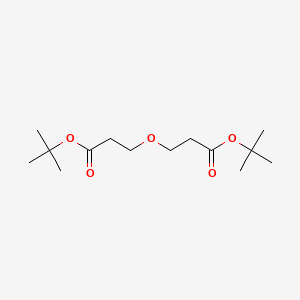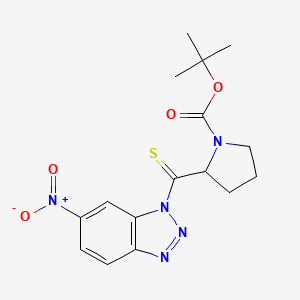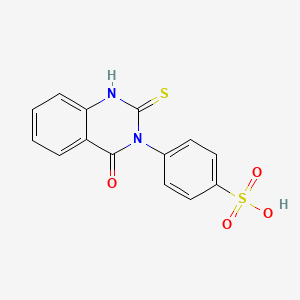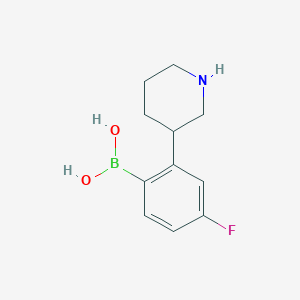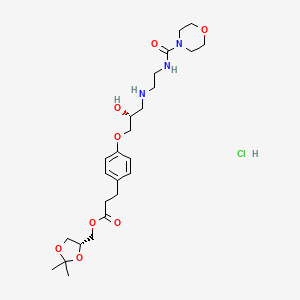
Landiolol hydrochloride enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Landiolol hydrochloride enantiomer is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used in the management of tachyarrhythmias, such as atrial fibrillation and atrial flutter . This compound is known for its high cardioselectivity and rapid onset of action, making it a valuable agent in emergency and perioperative settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of landiolol hydrochloride involves several key steps. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time . The process begins with the reaction of para hydroxybenzene propanoic acid with potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide in dimethyl sulfoxide (DMSO) at 115-120°C. The product is then extracted and purified using a series of washing and crystallization steps .
Industrial Production Methods
For industrial-scale production, the preparation method is designed to be environmentally friendly, stable, and highly repeatable. The use of a saturated ammonium chloride solution/dilute hydrochloric acid solution for salt formation ensures high product quality and ease of control .
Analyse Chemischer Reaktionen
Types of Reactions
Landiolol hydrochloride enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reactions typically occur under controlled temperature and solvent conditions, such as in DMSO at elevated temperatures .
Major Products Formed
The major products formed from these reactions include the ester-bound structure of landiolol, which is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases .
Wissenschaftliche Forschungsanwendungen
Landiolol hydrochloride enantiomer has a wide range of scientific research applications:
Wirkmechanismus
Landiolol hydrochloride enantiomer exerts its effects by selectively blocking β1-adrenergic receptors in the heart. This inhibition reduces the positive chronotropic effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . The compound’s high β1-selectivity minimizes its impact on blood pressure, making it safer for use in patients with cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Landiolol hydrochloride enantiomer is often compared with other β1-blockers such as esmolol. While both share similar metabolic pathways, landiolol exhibits faster pharmacokinetics, higher potency, and greater cardioselectivity . Unlike esmolol, landiolol does not produce methanol as a byproduct, making it a safer option . Other similar compounds include metoprolol and atenolol, but landiolol’s ultra-short-acting nature and high selectivity set it apart .
Conclusion
This compound is a highly selective β1-adrenergic receptor blocker with significant applications in medicine and research. Its unique properties, including rapid onset and high cardioselectivity, make it a valuable compound for managing tachyarrhythmias and other cardiovascular conditions.
Eigenschaften
CAS-Nummer |
1253907-83-3 |
|---|---|
Molekularformel |
C25H40ClN3O8 |
Molekulargewicht |
546.1 g/mol |
IUPAC-Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22+;/m1./s1 |
InChI-Schlüssel |
DLPGJHSONYLBKP-LBPAWUGGSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl |
Kanonische SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





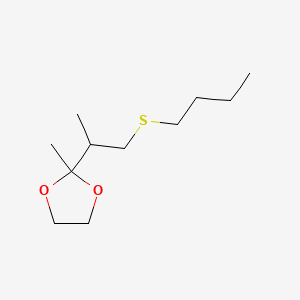
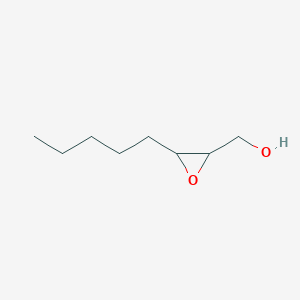
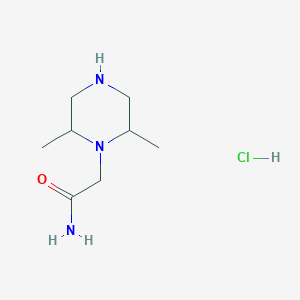
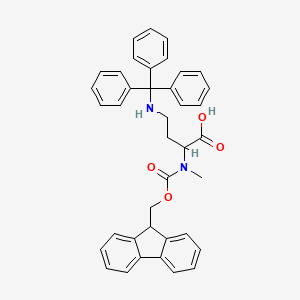
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
